molecular formula K5O10P3 B084582 Pentapotassium triphosphate CAS No. 13845-36-8

Pentapotassium triphosphate

Cat. No. B084582
CAS RN: 13845-36-8
M. Wt: 448.41 g/mol
InChI Key: ATGAWOHQWWULNK-UHFFFAOYSA-I
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Patent
US09446034B2

Procedure details

The solution of 2,5-dichloro-4-iodopyridine (100 g, 365 mmol), 2-aminobenzonitrile (43.1 g, 365 mmol) and potassium triphosphate (233 g, 1095 mmol) in 1,4-dioxane (2.5 L) was degassed by N2 stream. To this solution was added DPEPhos (15.73 g, 29.2 mmol) and palladium acetate (3.28 g, 14.60 mmol). The reaction mixture was stirred at reflux for 18 hour. The solution was filtered through 0.5 in. celite and 0.2 inch of silica. The solution was evaporated. Solid was suspended in the diethyl ether and filtered. Diethyl ether was concentrated, and the resulting solid was filtered. 2-[(2,5-Dichloro-4-pyridinyl)amino]benzonitrile (80 g, 288 mmol, 79% yield) was isolated as an orange solid. 1H NMR (400 MHz, DMSO-d6) ppm 6.49 (s, 1 H) 7.50 (td, J=7.58, 1.01 Hz, 1 H) 7.56 (d, J=7.58 Hz, 1 H) 7.80 (td, J=7.83, 1.77 Hz, 1 H) 7.95 (dd, J=7.83, 1.52 Hz, 1 H) 8.26 (s, 1 H) 9.05 (brs, 1 H); HPLC Rt=2.88 min, MS (ESI): 263.9, 265.9 [M+H]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#[N:14].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].N#N.C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=2[C:13]#[N:14])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:2.3.4.5.6.7,11.12.13|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)Cl
Name
Quantity
43.1 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
233 g
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
15.73 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Name
Quantity
3.28 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hour
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through 0.5 in
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Diethyl ether was concentrated
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC1=C(C#N)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 288 mmol
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.